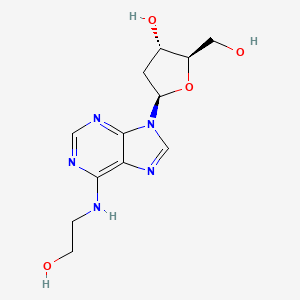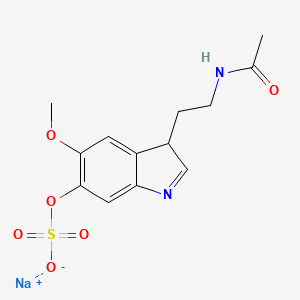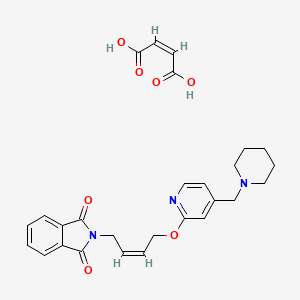
(S)-Carisbamate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Carisbamate-d4 is a deuterated form of (S)-Carisbamate, a compound known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterpart.
Applications De Recherche Scientifique
(S)-Carisbamate-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules to understand reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to investigate the effects of deuterium substitution on biological processes.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as epilepsy and neuropathic pain.
Industry: Utilized in the development of deuterium-enriched pharmaceuticals to enhance drug stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Carisbamate-d4 typically involves the incorporation of deuterium atoms into the molecular structure of (S)-Carisbamate. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Utilizing deuterated starting materials in the synthesis process to ensure the incorporation of deuterium atoms in the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium in the presence of deuterated solvents.
Purification Techniques: Employing advanced purification methods such as chromatography to isolate and purify the deuterated compound.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Carisbamate-d4 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mécanisme D'action
The mechanism of action of (S)-Carisbamate-d4 involves its interaction with specific molecular targets and pathways in the body. The deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes, potentially leading to prolonged therapeutic effects. The exact molecular targets and pathways may include ion channels and neurotransmitter receptors involved in neurological functions.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: (S)-Carisbamate-d4 can be compared with other deuterated and non-deuterated analogs to highlight its uniqueness. Similar compounds include:
(S)-Carisbamate: The non-deuterated form, which may have different pharmacokinetic properties.
Deuterated Anticonvulsants: Other deuterated compounds used in the treatment of neurological disorders.
Uniqueness: The incorporation of deuterium atoms in this compound can lead to improved metabolic stability and reduced side effects compared to its non-deuterated counterpart. This makes it a valuable compound in both research and therapeutic applications.
Propriétés
Numéro CAS |
1292841-50-9 |
|---|---|
Formule moléculaire |
C₉H₆D₄ClNO₃ |
Poids moléculaire |
219.66 |
Synonymes |
(1S)-1-(2-Chlorophenyl-d4)-1,2-ethanediol 2-Carbamate; JNJ 10234094-d4; RWJ 333369-d4; YKP 509-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)




